
(3E,5Z)-octa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans, cis-3,5-Octadien-2-one: is an organic compound with the molecular formula C₈H₁₂O . It is a type of enone, which is a compound containing both a double bond and a ketone functional group. This compound is known for its distinct aroma and is found in various natural sources, including certain types of tea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans, cis-3,5-Octadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of octanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired isomer .
Industrial Production Methods: In an industrial setting, the production of (3E,5Z)-octa-3,5-dien-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of any unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: Trans, cis-3,5-Octadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted enones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trans, cis-3,5-Octadien-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of enone reactivity and stereochemistry.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Mecanismo De Acción
The mechanism of action of (3E,5Z)-octa-3,5-dien-2-one involves its interaction with molecular targets such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may interact with enzymes or cellular pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
- Trans, trans-3,5-Octadien-2-one
- Cis, cis-3,5-Octadien-2-one
- Trans, cis-2,4-Octadien-1-one
Comparison: Trans, cis-3,5-Octadien-2-one is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and aroma characteristics, making it valuable in specific applications .
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(3E,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+ |
Clave InChI |
LWRKMRFJEUFXIB-SCFJQAPRSA-N |
SMILES isomérico |
CC/C=C\C=C\C(=O)C |
SMILES canónico |
CCC=CC=CC(=O)C |
Pictogramas |
Irritant |
Sinónimos |
(E,Z)-3,5-octadien-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


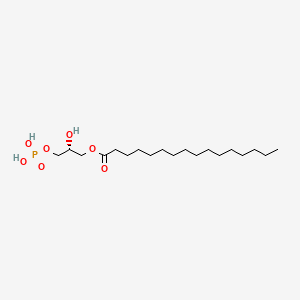
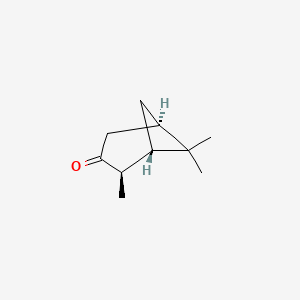
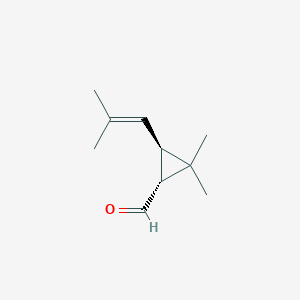

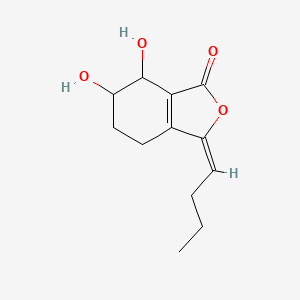

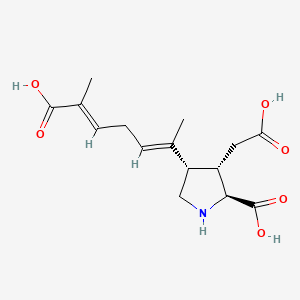

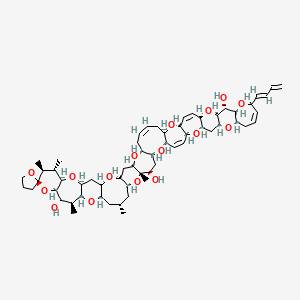
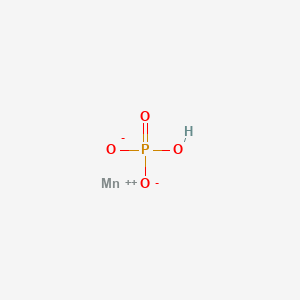

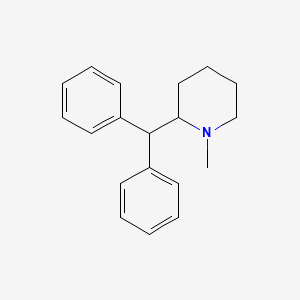
![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)

